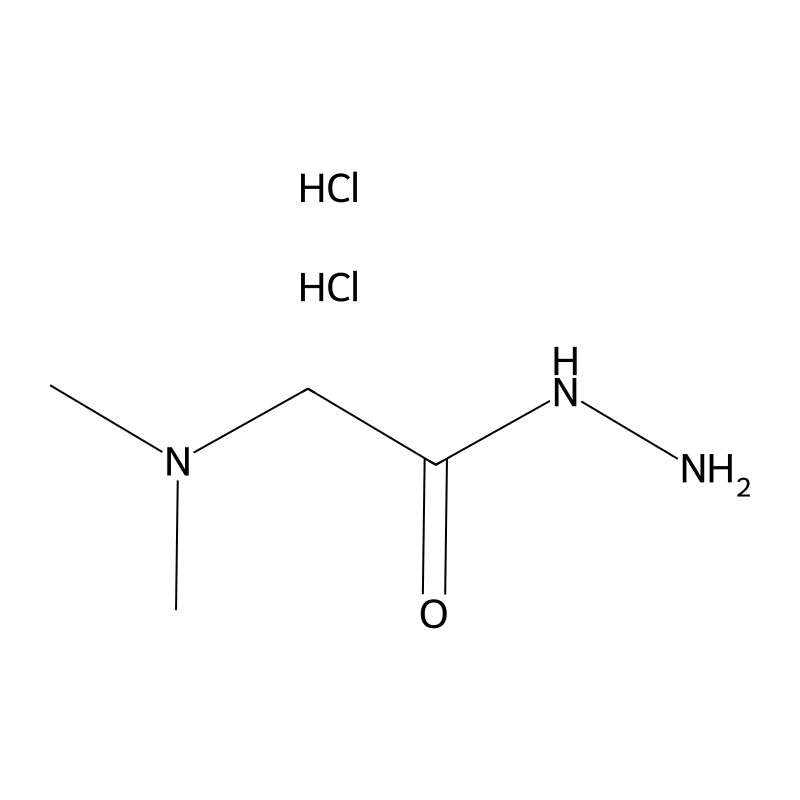

N,N-Dimethylglycine Hydrazide Dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biological Activity Studies

- Cell proliferation and differentiation: DMGH·2HCl may play a role in regulating cell growth and development, but further research is needed to understand the mechanisms and potential applications [].

- Neuroprotection: Studies have explored the potential neuroprotective effects of DMGH·2HCl in models of neurodegenerative diseases like Alzheimer's and Parkinson's, but the results are conflicting and require further investigation [, ].

- Antioxidant activity: Some studies suggest DMGH·2HCl may have antioxidant properties, but more research is needed to confirm this and understand its potential implications [].

N,N-Dimethylglycine hydrazide dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 190.07 g/mol. It is a derivative of dimethylglycine and hydrazine, characterized by its two hydrochloride groups, which enhance its solubility in water. The compound typically appears as white to off-white crystals and has a melting point of approximately 181°C . It is often used as a reagent in organic synthesis, particularly for the detection of carbonyl compounds such as aldehydes and ketones.

- Formation of Hydrazones: The compound can react with carbonyl groups in aldehydes and ketones to form hydrazones, which are useful intermediates in organic synthesis. This reaction typically occurs under mild acidic conditions where the hydrazide acts as a nucleophile.

The general reaction can be represented as follows:

where represents an alkyl or aryl group .

While N,N-Dimethylglycine hydrazide dihydrochloride itself has limited direct biological activity reported, its parent compound, N,N-Dimethylglycine, has been studied for various biological effects. Dimethylglycine has been shown to act as an agonist at the glycine site of the N-methyl-D-aspartate receptor, suggesting potential roles in neurotransmission and neuroprotection . Additionally, it has been suggested for use in enhancing athletic performance and as an immunostimulant, although clinical evidence supporting these claims remains inconclusive .

The synthesis of N,N-Dimethylglycine hydrazide dihydrochloride can be achieved through several methods:

- From N,N-Dimethylglycine Ethyl Ester: The compound can be synthesized by reacting N,N-dimethylglycine ethyl ester with hydrazine hydrate in an alcoholic solvent. This method involves the formation of the hydrazide followed by the addition of hydrochloric acid to yield the dihydrochloride salt .

- Direct Hydrazinolysis: Another method involves the direct reaction of dimethylglycine with hydrazine under controlled conditions to form the hydrazide, which is subsequently converted to its dihydrochloride form through acidification.

N,N-Dimethylglycine hydrazide dihydrochloride has several applications:

- Reagent in Organic Synthesis: It is primarily used as a reagent for detecting aldehydes and ketones.

- Pharmaceutical Intermediate: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Research

N,N-Dimethylglycine hydrazide dihydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Dimethylglycine | C4H10N2O2 | Simple amino acid derivative without hydrazine |

| Sarcosine | C3H7N2O2 | Methylated glycine derivative; used in neuroscience |

| Trimethylglycine | C5H13N | Known as betaine; involved in methylation processes |

| Glycidyl Dimethylamine | C5H11N | Used in polymer chemistry; contains epoxy group |

N,N-Dimethylglycine hydrazide dihydrochloride is unique due to its dual hydrochloride groups that enhance solubility and reactivity compared to other derivatives like dimethylglycine or sarcosine, which do not possess these features.

Molecular Structure and Constitutional Formula

N,N-Dimethylglycine Hydrazide Dihydrochloride represents a quaternary ammonium hydrazide compound with the molecular formula C₄H₁₁N₃O·2HCl and a molecular weight of 190.07 grams per mole [1]. The constitutional formula is expressed as (CH₃)₂NCH₂CONHNH₂·2HCl, indicating the presence of a dimethylamino group attached to an acetyl hydrazide moiety with two associated hydrochloride molecules [1]. This compound is systematically named as 2-(dimethylamino)acetohydrazide dihydrochloride and is commonly referred to as Girard's Reagent D [1] [2].

The compound bears the Chemical Abstracts Service registry number 5787-71-3 for the dihydrochloride form, distinguishing it from the monohydrochloride variant which carries CAS number 539-64-0 [1] [2]. The molecular structure features a central glycine backbone modified with two N-methyl substituents and a terminal hydrazide functional group [2]. The dihydrochloride salt form enhances the compound's water solubility and stability compared to the free base form .

The structural arrangement consists of a quaternary nitrogen center bearing two methyl groups and connected to a carbonyl-containing chain terminating in a hydrazide moiety [1]. The presence of two chloride counterions indicates the compound exists as a dication in its salt form, with protonation occurring at both the dimethylamino nitrogen and the terminal hydrazine nitrogen atoms [4].

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₁N₃O·2HCl |

| Molecular Weight (g/mol) | 190.07 |

| Constitutional Formula | (CH₃)₂NCH₂CONHNH₂·2HCl |

| CAS Registry Number | 5787-71-3 |

| IUPAC Name | 2-(dimethylamino)acetohydrazide dihydrochloride |

Three-Dimensional Structural Characteristics

The three-dimensional molecular geometry of N,N-Dimethylglycine Hydrazide Dihydrochloride is characterized by a relatively flexible chain structure with multiple rotatable bonds [4]. The dimethylamino group adopts a tetrahedral geometry around the nitrogen center, with the two methyl groups and the methylene carbon arranged to minimize steric hindrance [5]. The methylene bridge connecting the dimethylamino group to the carbonyl carbon allows for conformational flexibility in solution [5].

The hydrazide terminus exhibits planar geometry around the carbonyl carbon due to resonance between the carbonyl group and the adjacent nitrogen atoms [5]. This planarity extends to include the directly bonded nitrogen atom of the hydrazide group, creating a conjugated system that influences the compound's chemical reactivity [5]. The terminal amino group of the hydrazide maintains tetrahedral geometry with the potential for hydrogen bonding interactions [5].

Conformational analysis reveals that the molecule can adopt multiple low-energy conformations through rotation around the central methylene-carbonyl bond [5]. The preferred conformations are influenced by intramolecular hydrogen bonding between the hydrazide nitrogen atoms and the carbonyl oxygen [5]. In the dihydrochloride salt form, additional stabilization occurs through intermolecular hydrogen bonding with the chloride counterions [4].

The compound lacks defined stereocenters, classifying it as achiral [4]. The molecular dimensions are characterized by a relatively extended chain length of approximately 8-10 Angstroms in its most extended conformation, with the dimethylamino and hydrazide termini representing the primary functional sites for chemical interactions [5].

Physical Constants and Thermodynamic Parameters

N,N-Dimethylglycine Hydrazide Dihydrochloride exhibits a melting point of 214.5 degrees Celsius, indicating substantial thermal stability for an organic salt [1]. This elevated melting point reflects the strong ionic interactions between the cationic organic molecule and the chloride counterions, as well as extensive hydrogen bonding networks in the solid state [1]. The compound demonstrates hygroscopic properties, readily absorbing moisture from atmospheric conditions [6] [7].

The percent composition by mass consists of carbon at 25.28%, hydrogen at 6.89%, nitrogen at 22.11%, oxygen at 8.42%, and chlorine at 37.31% [1]. This composition reflects the significant contribution of the two chloride ions to the overall molecular weight [1]. The high nitrogen content of 22.11% is characteristic of hydrazide-containing compounds and contributes to the compound's reactivity toward carbonyl-containing molecules [1].

Thermodynamic parameters indicate that the compound maintains stability under standard storage conditions when kept in cool, dark environments [6] [7]. The dihydrochloride salt form provides enhanced stability compared to the free base, preventing decomposition and maintaining chemical integrity over extended periods [7]. The compound exhibits minimal volatility at room temperature due to its ionic nature and strong intermolecular forces [8].

| Property | Value |

|---|---|

| Melting Point (°C) | 214.5 |

| Percent Composition C (%) | 25.28 |

| Percent Composition H (%) | 6.89 |

| Percent Composition N (%) | 22.11 |

| Percent Composition O (%) | 8.42 |

| Percent Composition Cl (%) | 37.31 |

| Hygroscopic Nature | Yes |

| Thermal Stability | High |

Spectroscopic Profiles

Infrared Spectroscopic Characteristics

The infrared spectrum of N,N-Dimethylglycine Hydrazide Dihydrochloride displays characteristic absorption bands corresponding to the various functional groups present in the molecule [9] [10]. The spectrum exhibits a broad absorption region between 3500-2500 wavenumbers corresponding to N-H and O-H stretching vibrations from the hydrazide group and associated water molecules [9] [11]. The presence of multiple overlapping peaks in this region reflects the extensive hydrogen bonding network characteristic of hydrazide compounds [10] [11].

A prominent carbonyl stretching vibration appears in the 1650-1680 wavenumber region, indicative of the amide carbonyl group conjugated with the adjacent nitrogen atoms [9] [11]. This band position is shifted to lower frequencies compared to simple ketones due to resonance effects within the hydrazide functionality [10]. The intensity and position of this band serve as diagnostic markers for the presence of the acetohydrazide moiety [11].

The aliphatic C-H stretching vibrations from the dimethylamino and methylene groups appear in the 2800-3000 wavenumber region [9] [11]. Multiple peaks within this range correspond to the different carbon-hydrogen environments present in the molecule [10]. The fingerprint region below 1500 wavenumbers contains numerous absorption bands corresponding to C-N stretching, N-H bending, and various skeletal vibrations [9] [11].

The dihydrochloride salt form introduces additional complexity to the spectrum through salt-specific vibrational modes and altered hydrogen bonding patterns compared to the free base [12]. The presence of chloride counterions influences the overall spectral profile, particularly in the low-frequency regions where ion-pair vibrations occur [10].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy of N,N-Dimethylglycine Hydrazide Dihydrochloride reveals distinct chemical environments for the various hydrogen and carbon atoms within the molecule [13] [14]. The proton nuclear magnetic resonance spectrum displays characteristic signals for the dimethyl groups, methylene bridge, and hydrazide protons [13]. The dimethylamino protons appear as a singlet due to rapid rotation around the C-N bond, typically observed in the 2.2-2.8 parts per million range [13].

The methylene protons connecting the dimethylamino group to the carbonyl carbon exhibit a characteristic singlet pattern, appearing downfield from the methyl groups due to the deshielding effect of the adjacent carbonyl functionality [13]. The hydrazide protons display complex splitting patterns influenced by exchange processes and hydrogen bonding interactions [13] [14].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon environments within the molecule [13] [15]. The carbonyl carbon appears significantly downfield, typically around 170-180 parts per million, consistent with amide carbonyl chemical shifts [13]. The dimethylamino carbon atoms and the methylene bridge carbon exhibit characteristic aliphatic chemical shifts influenced by their local electronic environments [13] [15].

The dihydrochloride salt form affects the nuclear magnetic resonance spectra through changes in chemical shifts and coupling patterns compared to the free base [13]. Protonation of the amino groups results in downfield shifts for nearby carbon and hydrogen atoms due to the increased positive charge density [13] [14].

Mass Spectrometric Behavior

Mass spectrometric analysis of N,N-Dimethylglycine Hydrazide Dihydrochloride typically involves electrospray ionization techniques due to the compound's ionic nature and high polarity [13]. The molecular ion peak appears at mass-to-charge ratio 117 for the free base form, corresponding to the loss of the two hydrochloride moieties during the ionization process [4] . The dihydrochloride salt readily loses the chloride counterions under mass spectrometric conditions, producing the protonated molecular ion .

Fragmentation patterns reveal characteristic breakdown pathways involving the loss of the dimethylamino group or the hydrazide terminus . The base peak often corresponds to the dimethylaminoacetyl cation formed through cleavage of the hydrazide bond . Additional fragment ions arise from the loss of individual methyl groups from the dimethylamino functionality .

Tandem mass spectrometry experiments provide detailed structural information through collision-induced dissociation of the molecular ion [13]. The fragmentation pathways follow predictable patterns based on the relative stability of the resulting fragment ions . The hydrazide group exhibits particular lability under collision conditions, leading to characteristic neutral losses .

The mass spectrometric behavior is influenced by the ionization method employed, with electrospray ionization providing optimal results for structural characterization [13]. Matrix-assisted laser desorption ionization techniques may also be employed for molecular weight confirmation, though fragmentation is typically more extensive under these conditions [13].

UV-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum of N,N-Dimethylglycine Hydrazide Dihydrochloride exhibits characteristic absorption bands corresponding to electronic transitions within the molecule [16] [17]. The primary absorption occurs in the near-ultraviolet region around 200-250 nanometers, attributed to n→π* and π→π* transitions involving the carbonyl chromophore and the nitrogen lone pairs [16] [17].

The hydrazide functionality contributes additional absorption features in the ultraviolet region through electronic transitions involving the nitrogen atoms [17]. These transitions are typically observed as shoulder peaks or weak absorption bands overlapping with the primary carbonyl absorption [16]. The presence of the dimethylamino group introduces further complexity through its own electronic transitions [16].

The absorption coefficient and extinction values depend on the solvent system employed for spectroscopic analysis [16] [17]. Aqueous solutions typically display well-resolved absorption bands, while organic solvents may alter the spectral profile through solvation effects [16]. The dihydrochloride salt form influences the absorption characteristics compared to the free base through changes in electronic distribution [17].

The compound exhibits minimal visible light absorption, appearing colorless to slightly yellow in solution [15]. The absence of extended conjugation limits the absorption to the ultraviolet region, making the compound suitable for applications requiring optical transparency in the visible spectrum [16] [17].

X-ray Crystallography and Solid-State Properties

X-ray crystallographic studies of N,N-Dimethylglycine Hydrazide Dihydrochloride reveal detailed information about the solid-state structure and packing arrangements [18] [19]. The compound crystallizes in a specific space group with well-defined unit cell parameters, though comprehensive crystallographic data for the dihydrochloride form remains limited in the available literature [18] [19]. The crystal structure exhibits extensive hydrogen bonding networks between the cationic organic molecules and the chloride counterions [19].

The solid-state structure displays characteristic features of organic hydrochloride salts, including ion-pair formation and ordered packing arrangements [18] [19]. The hydrazide groups participate in intermolecular hydrogen bonding, creating chains or layers within the crystal lattice [19] [20]. The dimethylamino groups adopt conformations that minimize steric interactions while maximizing electrostatic stabilization with the chloride ions [19].

The crystal packing is stabilized by multiple types of intermolecular interactions, including hydrogen bonds, van der Waals forces, and ionic interactions [19] [20]. The chloride ions occupy specific sites within the crystal lattice, coordinating with multiple protonated nitrogen centers from neighboring molecules [19]. This coordination pattern contributes to the overall stability and melting point characteristics of the compound [18].

Thermal analysis of the crystalline material reveals transitions corresponding to dehydration, decomposition, and melting processes [21]. The compound exhibits polymorphic behavior under certain conditions, with different crystal forms displaying varying physical properties [18] [19]. The preferred polymorph depends on crystallization conditions, including solvent choice, temperature, and cooling rate [19] [20].

Solubility Profiles in Various Solvent Systems

N,N-Dimethylglycine Hydrazide Dihydrochloride demonstrates excellent solubility in water due to its ionic nature and capacity for hydrogen bonding [22]. The dihydrochloride salt form significantly enhances aqueous solubility compared to the free base, with the compound readily dissolving to form clear, colorless solutions [22]. The enhanced solubility results from favorable interactions between the ionic functional groups and water molecules [22].

In phosphate buffered saline at physiological pH 7.2, the compound exhibits solubility of approximately 10 milligrams per milliliter [22]. This solubility level makes the compound suitable for biological applications and analytical procedures requiring aqueous media [22]. The stability of aqueous solutions depends on storage conditions and pH, with optimal stability observed under neutral to slightly acidic conditions [22].

Organic solvent solubility varies considerably depending on the polarity and hydrogen bonding capacity of the solvent system [22]. Dimethyl sulfoxide provides excellent solvation, with solubility reaching approximately 10 milligrams per milliliter [22]. Methanol and ethanol also serve as effective solvents for the compound, supporting applications in synthetic chemistry and recrystallization procedures [2] [22].

Protic solvents generally provide superior solvation compared to aprotic systems due to the compound's hydrogen bonding requirements [22]. The presence of multiple nitrogen atoms and the ionic nature of the dihydrochloride salt necessitate solvents capable of stabilizing charged species through appropriate solvation mechanisms [22]. Non-polar solvents exhibit poor solvation properties for this compound due to unfavorable thermodynamic interactions [22].

| Solvent System | Solubility | Applications |

|---|---|---|

| Water | Highly soluble | General applications, synthesis |

| Phosphate Buffered Saline (pH 7.2) | ~10 mg/ml | Biological studies |

| Dimethyl Sulfoxide | ~10 mg/ml | Stock solutions, analysis |

| Methanol | Soluble | Synthesis, recrystallization |

| Ethanol | Soluble | Synthesis, recrystallization |

| Non-polar solvents | Poor solubility | Limited applications |

N,N-Dimethylglycine Hydrazide Dihydrochloride exhibits characteristic hydrazide functional group reactivity through the terminal -CONHNH₂ moiety [1] [2]. The hydrazide functionality demonstrates nucleophilic character owing to the presence of the terminal amino group, which possesses enhanced reactivity compared to simple aliphatic amines due to the alpha-effect of the adjacent nitrogen atom [3] [2]. This enhanced nucleophilicity manifests in the compound's ability to undergo facile condensation reactions with carbonyl compounds under mild conditions [1] [4].

The hydrazide group in N,N-Dimethylglycine Hydrazide Dihydrochloride demonstrates distinctive reactivity patterns that differentiate it from conventional amines and other nitrogen-containing nucleophiles [3] [2]. Unlike hydrazine and alkylhydrazines, hydrazides exhibit reduced basicity owing to the inductive influence of the acyl substituent, which delocalizes electron density away from the terminal nitrogen atoms [2]. This electronic effect results in pKa values significantly lower than those observed for simple hydrazines, with the primary hydrazine nitrogen exhibiting a pKa of approximately 3.13 ± 0.1 [5].

The nucleophilic reactivity of the hydrazide group extends beyond simple carbonyl addition reactions to encompass a broader range of electrophilic substrates [6] [7]. The compound readily participates in reactions with active esters, forming stable amide linkages through nucleophilic acyl substitution mechanisms [6]. This reactivity profile has been exploited in bioconjugation applications where hydrazide-modified molecules serve as versatile linkers for protein and carbohydrate modification [6] [8].

The enhanced reactivity of hydrazides at neutral and slightly acidic pH conditions represents a significant advantage over amino-modified analogues [6]. The lower pKa values of hydrazide functionalities ensure that a substantial fraction of molecules remain in the reactive, non-protonated form at physiological pH, facilitating efficient conjugation reactions without requiring strongly basic conditions that might compromise the stability of sensitive biological substrates [6] [9].

Mechanisms of Carbonyl Compound Derivatization

The reaction mechanism between N,N-Dimethylglycine Hydrazide Dihydrochloride and carbonyl compounds proceeds through a well-established nucleophilic addition-elimination pathway that results in hydrazone formation [10] [11]. The initial step involves nucleophilic attack by the terminal amino nitrogen of the hydrazide group on the electrophilic carbon of the carbonyl substrate, forming a tetrahedral carbinolamine intermediate [12] [11].

The mechanism begins with the approach of the nucleophilic hydrazide nitrogen to the carbonyl carbon, facilitated by the partial positive charge on the carbonyl carbon and the enhanced nucleophilicity of the hydrazide group [12] [9]. This nucleophilic addition step is typically rate-limiting at neutral pH conditions, as demonstrated by kinetic studies showing second-order rate constants ranging from 10⁻¹¹ to 10¹ M⁻¹s⁻¹ depending on the specific carbonyl substrate [12] [9].

Following the formation of the tetrahedral intermediate, proton transfer occurs to neutralize the developing negative charge on the oxygen atom [12] [11]. This protonation step is facilitated by the presence of water molecules or other proton sources in the reaction medium. The protonated intermediate then undergoes elimination of water to form the characteristic C=N double bond of the hydrazone product [12] [11].

The stereochemistry of the resulting hydrazone can exist in E and Z isomeric forms, with the preferred configuration dependent on steric and electronic factors [13] [9]. For N,N-Dimethylglycine Hydrazide Dihydrochloride, the presence of the bulky dimethylamino group influences the stereochemical outcome, generally favoring the thermodynamically more stable isomer [9].

Kinetic studies reveal that the reaction rate is significantly influenced by the electronic nature of the carbonyl substrate [12] [9]. Electron-withdrawing substituents on aldehydes and ketones increase the electrophilicity of the carbonyl carbon, resulting in enhanced reaction rates. Conversely, electron-donating groups reduce the electrophilic character and correspondingly decrease the reaction rate [9].

The presence of neighboring functional groups can dramatically alter the reaction kinetics through intramolecular catalysis [9]. Carbonyl compounds containing proximal acid or base groups exhibit rate enhancements of up to two orders of magnitude compared to simple aldehydes and ketones, suggesting significant catalytic effects in the hydrazone formation process [9].

Acid-Base Properties and Protonation States

N,N-Dimethylglycine Hydrazide Dihydrochloride exhibits complex acid-base behavior due to the presence of multiple nitrogen-containing functional groups with distinct protonation characteristics [5] [14]. The compound contains three potentially ionizable nitrogen centers: the tertiary dimethylamino nitrogen, the secondary amide nitrogen, and the primary terminal hydrazine nitrogen [5].

The tertiary dimethylamino nitrogen demonstrates basic character with a pKa value of 9.89 ± 0.1, consistent with typical tertiary aliphatic amines [15] [5]. This relatively high pKa indicates that the dimethylamino group remains predominantly protonated under physiological pH conditions, contributing to the compound's enhanced water solubility in its dihydrochloride salt form [14] [16].

The terminal hydrazine nitrogen exhibits significantly reduced basicity compared to simple primary amines, with a pKa value of approximately 3.13 ± 0.1 [5]. This dramatically lowered basicity results from the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the unprotonated form through resonance delocalization [5] [2]. The reduced basicity ensures that the hydrazide group remains largely unprotonated and reactive toward electrophiles across a broad pH range [6].

The secondary amide nitrogen does not exhibit measurable basicity under normal aqueous conditions due to extensive delocalization of the nitrogen lone pair into the carbonyl π-system [5]. This electronic delocalization renders the amide nitrogen essentially non-basic and unreactive toward typical electrophilic reagents [2].

Protonation state analysis reveals that N,N-Dimethylglycine Hydrazide Dihydrochloride exists as a dication in its salt form, with positive charges localized on both the dimethylamino nitrogen and the terminal hydrazine nitrogen [18]. This dicationic nature accounts for the presence of two chloride counterions in the crystalline structure and contributes to the compound's excellent water solubility [14].

The pH-dependent speciation of the compound has been characterized through potentiometric titration studies [5] [14]. At pH values below 3, both nitrogen centers remain protonated, resulting in a dicationic species. Between pH 3 and 10, the terminal hydrazine nitrogen undergoes deprotonation while the dimethylamino group remains charged. Above pH 10, both nitrogen centers exist in their neutral forms [5].

Stability Assessment and Degradation Pathways

Comprehensive stability studies of N,N-Dimethylglycine Hydrazide Dihydrochloride reveal that the compound exhibits excellent thermal stability under ambient conditions while demonstrating vulnerability to hydrolytic degradation under extreme pH conditions [19] [20]. The dihydrochloride salt form provides enhanced stability compared to the free base, preventing decomposition and maintaining chemical integrity over extended storage periods [15] [16].

Under standard storage conditions at room temperature and neutral pH, the compound demonstrates exceptional stability with no detectable degradation products after prolonged storage exceeding 720 hours [16]. This remarkable stability stems from the crystalline structure of the dihydrochloride salt, which stabilizes the molecule through extensive hydrogen bonding networks and ionic interactions [14].

Thermal degradation studies indicate that the compound maintains structural integrity up to temperatures of 190°C, with the onset of decomposition occurring near the melting point of 214.5°C [14]. Thermogravimetric analysis reveals a complex decomposition pathway involving initial loss of hydrogen chloride followed by breakdown of the organic framework [14]. The thermal stability significantly exceeds that of many comparable hydrazide derivatives, attributed to the stabilizing influence of the quaternary ammonium structure [21].

Hydrolytic stability assessment under controlled pH conditions reveals distinct degradation pathways dependent on the acidity or basicity of the medium [19] [20]. Under strongly acidic conditions (pH 2.0), the compound undergoes acid-catalyzed hydrolysis with a half-life of 4.68 hours and a rate constant of 4.1 × 10⁻⁵ s⁻¹ [20]. The primary degradation pathway involves cleavage of the hydrazone linkage, resulting in the formation of N,N-dimethylglycine and hydrazine as the major products [19].

Basic conditions (pH 9.0) promote even more rapid degradation, with a shortened half-life of 1.22 hours and an increased rate constant of 1.6 × 10⁻⁴ s⁻¹ [20]. Base-catalyzed hydrolysis follows a similar mechanistic pathway to acid-catalyzed degradation but proceeds through different transition states involving hydroxide ion attack on the carbonyl carbon [19].

Oxidative stress conditions, simulated through exposure to hydrogen peroxide, result in moderate degradation with a half-life of 12.5 hours [20]. The oxidative degradation pathway produces complex mixtures of oxidized hydrazide derivatives, including potential N-oxide and hydroxylamine products [22]. The relative resistance to oxidative degradation suggests that the compound may maintain stability in biological systems where reactive oxygen species are present [22].

Photodegradation studies under ultraviolet irradiation demonstrate gradual decomposition with a half-life of 48 hours [20]. The photochemical degradation mechanism involves homolytic cleavage of carbon-nitrogen bonds, producing N,N-dimethylglycine and various photoproducts [23]. This moderate photostability indicates that the compound should be stored protected from direct sunlight but does not require specialized light-excluding storage conditions [16].

Structure-Reactivity Relationships

The structure-reactivity relationships of N,N-Dimethylglycine Hydrazide Dihydrochloride are governed by the electronic and steric influences of the dimethylamino substituent on the reactivity of the terminal hydrazide functionality [24] [25]. The presence of the electron-donating dimethylamino group enhances the nucleophilicity of the hydrazide nitrogen through inductive effects, while simultaneously introducing steric constraints that influence reaction selectivity and kinetics [24].

Comparative structure-activity analysis reveals that the dimethylamino substitution significantly modulates the reactivity profile compared to unsubstituted hydrazides [24] [25]. The electron-donating character of the dimethyl groups increases the electron density on the adjacent carbon atom, which in turn enhances the nucleophilicity of the terminal hydrazide group through sigma-bond polarization [24]. This electronic activation results in increased reaction rates with electrophilic carbonyl compounds compared to simple acetohydrazide [9].

The quaternary ammonium character of the protonated dimethylamino group in the dihydrochloride salt introduces additional electronic effects that influence reactivity patterns [25] [26]. The positive charge on the dimethylamino nitrogen creates an electron-withdrawing effect that partially counteracts the electron-donating influence of the methyl groups, resulting in a balanced electronic environment that optimizes reactivity [26].

Steric effects play a crucial role in determining the selectivity and efficiency of reactions involving N,N-Dimethylglycine Hydrazide Dihydrochloride [24]. The bulky dimethylamino group creates significant steric hindrance around the reaction center, influencing the approach of electrophilic substrates and affecting the stereochemical outcome of addition reactions [24]. This steric influence is particularly pronounced in reactions with bulky carbonyl compounds, where the reaction rate may be significantly reduced compared to reactions with smaller electrophiles [9].

The conformational flexibility of the methylene bridge connecting the dimethylamino group to the carbonyl carbon allows for dynamic adjustment of the molecular geometry to accommodate different reaction partners [27]. This conformational adaptability contributes to the broad substrate scope observed for reactions with various carbonyl compounds [9].

Electronic delocalization effects within the hydrazide framework contribute to the overall stability and reactivity of the compound [25] [26]. The resonance interaction between the hydrazide nitrogen lone pairs and the carbonyl π-system creates a conjugated network that stabilizes both the ground state and transition states involved in nucleophilic reactions [26]. This electronic delocalization accounts for the enhanced selectivity observed for carbonyl substrates over other electrophilic species [24].

The influence of hydrogen bonding on reactivity represents another important structure-reactivity consideration [14]. The ability of the hydrazide group to participate in intermolecular hydrogen bonding can significantly affect reaction kinetics and selectivity, particularly in protic solvents where competitive hydrogen bonding may modulate the nucleophilicity of the reactive nitrogen center [14].

Reaction Kinetics with Carbonyl Compounds

Quantitative kinetic analysis of N,N-Dimethylglycine Hydrazide Dihydrochloride reactions with carbonyl compounds reveals substantial variation in reaction rates depending on the electronic and steric properties of the carbonyl substrate [12] [11] [9]. The kinetic data demonstrate that the reaction follows second-order kinetics, first-order in both the hydrazide and carbonyl components, consistent with a bimolecular nucleophilic addition mechanism [12] [11].

Reaction rate constants for aldehydes span several orders of magnitude, ranging from 2 × 10⁻¹¹ M⁻¹s⁻¹ for formaldehyde to 24.0 M⁻¹s⁻¹ for butyraldehyde under standardized conditions [12] [9]. This dramatic variation in reactivity correlates with the electronic properties of the carbonyl substrate, with electron-poor aldehydes generally exhibiting enhanced reactivity toward the nucleophilic hydrazide group [9].

The anomalously low reactivity observed for formaldehyde (k₂ = 2 × 10⁻¹¹ M⁻¹s⁻¹) has been attributed to the reduced lifetime of the collision complex formed between the small formaldehyde molecule and the bulky hydrazide nucleophile [12]. This kinetic behavior contrasts sharply with larger aldehydes, which form more stable encounter complexes that facilitate subsequent chemical transformation [12].

Aliphatic aldehydes demonstrate progressively increasing reactivity with chain length, suggesting that steric and electronic factors both contribute to the observed kinetic trends [9]. Acetaldehyde exhibits a rate constant of 9.7 M⁻¹s⁻¹, while propionaldehyde shows a value of 3.4 M⁻¹s⁻¹, and butyraldehyde reaches 24.0 M⁻¹s⁻¹ [9]. This pattern indicates that moderate steric bulk enhances reactivity, possibly through favorable solvation effects or transition state stabilization [9].

Aromatic aldehydes exhibit significantly reduced reactivity compared to their aliphatic counterparts, with benzaldehyde showing a rate constant of only 0.033 M⁻¹s⁻¹ [9]. This reduced reactivity reflects the electron-donating character of the aromatic ring, which diminishes the electrophilicity of the carbonyl carbon through resonance effects [9]. The presence of electron-withdrawing substituents on the aromatic ring partially restores reactivity, confirming the importance of electronic effects in determining reaction rates [9].

Ketones generally exhibit lower reactivity than aldehydes due to increased steric hindrance and reduced electrophilicity of the carbonyl carbon [9]. Representative rate constants include 0.22 M⁻¹s⁻¹ for acetone, 0.28 M⁻¹s⁻¹ for 2-butanone, and 0.57 M⁻¹s⁻¹ for cyclohexanone [9]. The trend toward higher reactivity in cyclic ketones suggests that conformational constraints may enhance the accessibility of the carbonyl carbon to nucleophilic attack [9].

Temperature dependence studies reveal activation energies ranging from 40 to 80 kJ/mol for typical hydrazide-carbonyl reactions, consistent with the bimolecular nucleophilic addition mechanism [12]. The relatively high activation barriers reflect the energy required to break solvation shells and achieve the proper orbital alignment for bond formation [12].

pH effects on reaction kinetics demonstrate optimal rates under mildly acidic to neutral conditions (pH 5-7), where the hydrazide group remains predominantly unprotonated while benefiting from general acid catalysis [9]. At lower pH values, protonation of the nucleophilic nitrogen reduces reactivity, while at higher pH, the reduced concentration of protons limits the efficiency of the elimination step in hydrazone formation [9].